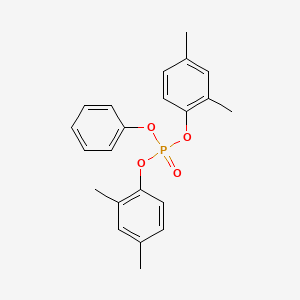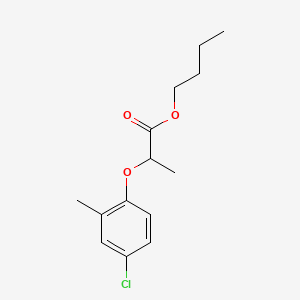![molecular formula C9H6ClN2O2Rh B13774609 (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is a coordination compound featuring a rhodium center coordinated to a 1H-pyrrolo[2,3-b]pyridine ligand, two carbonyl groups, and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium typically involves the reaction of rhodium trichloride with 1H-pyrrolo[2,3-b]pyridine in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent oxidation. The reaction conditions usually include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of rhodium and carbon monoxide, which are both hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The rhodium center can participate in oxidative addition reactions, which are crucial in catalytic cycles.
Reductive Elimination: This compound can also undergo reductive elimination, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation of the rhodium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated rhodium complexes, while oxidative addition reactions can produce higher oxidation state rhodium species.
Wissenschaftliche Forschungsanwendungen
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium has several scientific research applications:
Wirkmechanismus
The mechanism of action of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium involves coordination to target molecules through its rhodium center. In catalysis, the rhodium center facilitates various bond-forming and bond-breaking processes. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)iridium: Similar in structure but with iridium instead of rhodium.
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)platinum: Platinum analog with similar coordination environment.
Uniqueness
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is unique due to the specific electronic properties of rhodium, which make it particularly effective in catalytic applications. Its ability to undergo oxidative addition and reductive elimination reactions efficiently sets it apart from its iridium and platinum analogs .
Eigenschaften
Molekularformel |
C9H6ClN2O2Rh |
|---|---|
Molekulargewicht |
312.51 g/mol |
InChI |
InChI=1S/C7H6N2.2CO.ClH.Rh/c1-2-6-3-5-9-7(6)8-4-1;2*1-2;;/h1-5H,(H,8,9);;;1H;/q;2*-1;;+3/p-1 |
InChI-Schlüssel |
DTEHUEUOLFNAAQ-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]=O.[C-]=O.C1=CC2=C(NC=C2)N=C1.Cl[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
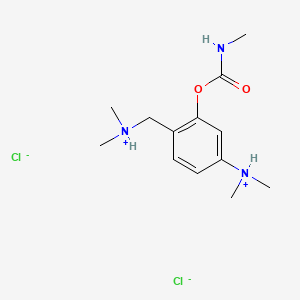
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
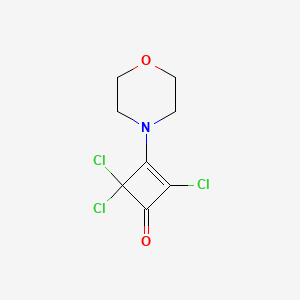
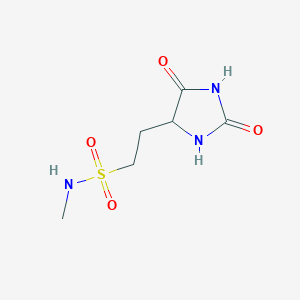
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
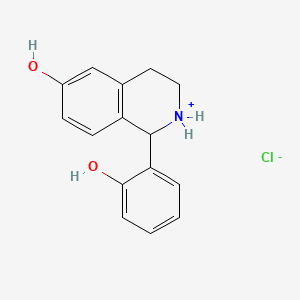
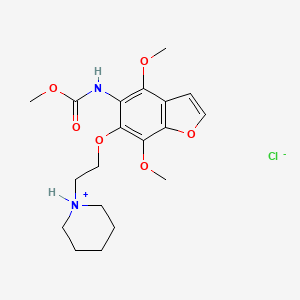
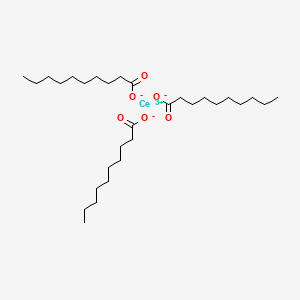

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
